2-Hydroxy-1-methylthioindane

Metabolomics Xenobiotic Metabolism Analytical Chemistry

Resolving indene metabolite isomer identity is critical for accurate toxicokinetic profiling. Generic indan-2-ol cannot distinguish the major isomer. • Major Isomer Standard: Isomer I accounts for 6-9% of indene dose in guinea pig urine vs. 0-0.6% for Isomer II. • Definitive Analytical Reference: Enables precise LC-MS/MS quantification of the glutathione pathway terminal metabolite. • Research Use Only: Supplied as a certified reference standard with documented lot-specific purity.

Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol
CAS No. 101020-62-6
Cat. No. B020573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-methylthioindane
CAS101020-62-6
Synonyms2-hydroxy-1-methylthioindane
Molecular FormulaC10H12OS
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCSC1C(CC2=CC=CC=C12)O
InChIInChI=1S/C10H12OS/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3
InChIKeyIXADDFRHAWPXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1-methylthioindane: Indene Oxide Metabolite Overview


2-Hydroxy-1-methylthioindane (CAS 101020-62-6) is a sulfur-containing indane derivative with the molecular formula C₁₀H₁₂OS and a molecular weight of 180.27 g/mol. It is structurally defined as 1H-Inden-2-ol, 2,3-dihydro-1-(methylthio)- and is formally classified under Indans in the MeSH controlled vocabulary [1]. This compound is primarily recognized as a major methylthio metabolite of indene and indene oxide in vivo, formed via the glutathione conjugation pathway [2].

Major methylthio metabolite (Isomer I) of indene and indene oxide
Defined biomarker for glutathione conjugation pathway studies
Analytical reference for bioanalytical method development in biological matrices

2-Hydroxy-1-methylthioindane vs. Generic Indan-2-ol


Procurement of generic indan-2-ol (CAS 1470-94-6) or other unsubstituted indane derivatives fails to address the specific requirement for a defined indene oxide methylthio metabolite. 2-Hydroxy-1-methylthioindane is not simply an indane; its distinct regiochemistry (1-methylthio, 2-hydroxy) and stereochemical outcome dictate its unique identity as the major isomer (Isomer I) formed via the glutathione pathway, a metabolic fate not shared by the parent indene or indan-2-ol [1]. A study in guinea pigs demonstrated that this specific isomer constitutes 6-9% of the administered indene dose after 24 hours, while the minor isomer (II) is present at only 0-0.6%, underscoring that even within the same metabolite class, isomer identity is critical for accurate quantification and biological interpretation [1].

Regiochemistry Mismatch
Generic indan-2-ol lacks the 1-methylthio-2-hydroxy substitution required for metabolic identity.
Isomer Identity Critical
Minor isomer II recovery differs by an order of magnitude; isomer identity directly impacts quantification accuracy.
Pathway Origin Mismatch
Unsubstituted indanes do not form via the glutathione conjugation route, altering biological interpretation.

2-Hydroxy-1-methylthioindane: Quantitative Evidence for Procurement


Isomer I vs. Minor Isomer II Yield in Guinea Pig

In a quantitative in vivo metabolic study, 2-hydroxy-1-methylthioindane (Isomer I) demonstrates a significantly higher urinary recovery rate compared to its minor isomer counterpart (Isomer II) following indene administration. The major isomer, Isomer I, was quantified at 6-9% of the administered dose after 24 hours, whereas Isomer II was detected at only 0-0.6% under identical conditions [1].

Isomer I vs II recovery
Head-to-head
6–9% vs 0–0.6% of dose (24h urine)
Establishes Isomer I as analytically relevant species for biomarker studies.
Guinea pig model; indene ip administration.
Metabolomics Xenobiotic Metabolism Analytical Chemistry

Formation from Indene Oxide vs. Parent Indene

The formation of 2-hydroxy-1-methylthioindane (Isomer I) is substantially increased when indene oxide serves as the precursor, confirming its direct role in the epoxide metabolic pathway. A significant amount of isomer I was found as a urinary metabolite of indene oxide at 14% of the administered 12.5 mg/kg intraperitoneal dose, compared to the 6-9% recovery observed from the parent indene compound [1].

Indene oxide vs indene
Head-to-head
14% vs 6–9% recovery; 1.6–2.3× increase from epoxide
Confirms metabolic origin from the reactive indene oxide pathway.
Indene oxide (12.5 mg/kg ip) vs parent indene.
Metabolism Epoxide Toxicology Analytical Standards

Metabolic Origin via Glutathione Conjugates

The metabolic pathway leading to 2-hydroxy-1-methylthioindane (Isomer I) was explicitly elucidated, demonstrating its formation from downstream glutathione (I-GLU) and mercapturic acid (I-MER) conjugates. Administration of these synthesized conjugates resulted in the urinary recovery of Isomer I at 9.6% (from 5 mg I-GLU, ip) and 5.7% (from 4 mg I-MER, ip) of the dose, respectively [1]. This confirms a specific, multi-step metabolic route not applicable to generic indan-2-ol.

Conjugate conversion
Class-level
9.6% from I-GLU; 5.7% from I-MER (administered ip)
Demonstrates exclusive metabolic funnel to Isomer I via mercapturic acid pathway.
Synthesized conjugate precursors in guinea pig.
Mechanistic Toxicology Biomarker Validation Drug Metabolism

Species-Dependent Formation: Guinea Pig vs. Rat

The quantitative significance of 2-hydroxy-1-methylthioindane (Isomer I) as a metabolic endpoint is highly species-dependent. While it is a major urinary metabolite in guinea pigs, accounting for 6-9% of an indene dose, it is reported to be a minor metabolite in the rat under comparable conditions [1]. This stark contrast in metabolic fate directly influences the choice of this compound for cross-species toxicology studies.

Species comparison
Reported
Major metabolite (6–9%) in guinea pig; minor in rat
Species-dependent biomarker suitability; relevant for guinea pig toxicology models.
Cross-species urinary metabolite profiling.
Comparative Metabolism Toxicokinetics Species Differences

2-Hydroxy-1-methylthioindane: Validated Use-Cases


Indene Exposure Biomarker Reference Standard

This compound serves as the definitive analytical reference standard for quantifying the major methylthio metabolite of indene and indene oxide in biological matrices. Based on the evidence that Isomer I constitutes 6-9% of an indene dose in guinea pig urine, compared to 0-0.6% for Isomer II, its use is essential for accurate LC-MS/MS or GC-MS method development and validation for exposure assessment [1].

In Vitro Glutathione Conjugation Probe

As the terminal metabolite of a defined pathway starting with glutathione conjugation of indene oxide (via I-GLU and I-MER intermediates), 2-hydroxy-1-methylthioindane is the appropriate chemical standard for verifying the activity of this detoxification pathway in hepatocyte or subcellular fraction assays. Its detection directly confirms the functional operation of the mercapturic acid biosynthesis route [1].

Guinea Pig Metabolic Profiling in Toxicology

Given its status as a major metabolite in the guinea pig (6-9% of dose) but a minor metabolite in the rat, procurement is justified for studies explicitly using the guinea pig as a model organism for indene or related polycyclic aromatic hydrocarbon toxicity. It enables the generation of species-specific, quantitative toxicokinetic data [1].

Application
Selection Property
Validation Focus
Indene Exposure Biomarker Reference Standard
Isomer I-specific quantification
Bioanalytical method validation for biological matrices
In Vitro Glutathione Conjugation Probe
Pathway-specific metabolite identity
Confirmation of mercapturic acid biosynthesis in hepatocyte assays
Guinea Pig Toxicokinetic Profiling
Species-dependent biomarker prevalence
Quantitative exposure model development in guinea pig studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-1-methylthioindane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.